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Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the
PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in
mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1]
SHP2 is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling
cascade, a pathway frequently dysregulated in human cancers.[2][3][4] Consequently, the
development of SHP2 inhibitors has become a promising therapeutic strategy in oncology.

A significant breakthrough in this area has been the discovery of potent and selective allosteric
inhibitors of SHP2.[5] Unlike orthosteric inhibitors that target the highly conserved catalytic site
of phosphatases, allosteric inhibitors bind to a distinct, less-conserved pocket, leading to
greater selectivity. This technical guide provides an in-depth look at the selectivity profile of a
well-characterized allosteric SHP2 inhibitor, SHP099, against other phosphatases. SHP099
serves as a prototypical example of this class of inhibitors.[1][5]

SHP2 Signaling Pathway

SHP2 acts as a crucial signaling node downstream of RTKs. Upon growth factor binding and
subsequent RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the
receptor or associated scaffolding proteins. This recruitment relieves the auto-inhibited
conformation of SHP2, leading to its activation. Activated SHP2 then dephosphorylates specific
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substrates, ultimately leading to the activation of the Ras-ERK (MAPK) pathway, which
promotes cell proliferation, survival, and differentiation.
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Figure 1: Simplified SHP2 signaling pathway leading to ERK activation.

Selectivity Profile of SHP099

The selectivity of a drug candidate is a critical parameter in drug development, as off-target
effects can lead to toxicity. Allosteric SHP2 inhibitors, such as SHP099, have demonstrated a
high degree of selectivity for SHP2 over other protein tyrosine phosphatases, including its
closest homolog, SHP1.[6][7]

The following table summarizes the selectivity profile of SHP099 against a panel of 22 human
phosphatases. The data is presented as the half-maximal inhibitory concentration (IC50), which
is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
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Phosphatase Species IC50 (pM)
SHP2 Human 0.071
SHP1 Human >100
CD45 Human >100
DUSP22 Human >100
HePTP Human >100
-2 Human >100
LAR Human >100
LMW-PTP Human >100
PP1A Human >100
PP2A Human >100
PP2B-A Human >100
PP2C-alpha Human >100
PRL-1 Human >100
PTP-beta Human >100
PTP-epsilon Human >100
PTP-gamma Human >100
PTP-H1 Human >100
PTP-mu Human >100
PTP-zeta Human >100
PTP1B Human >100
TCPTP Human >100
VHR Human >100

Data extracted from Chen et
al., Nature 2016, Extended
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Data Table 1.[6]

As the data clearly indicates, SHP099 is highly selective for SHP2, with no significant inhibitory
activity observed against a wide range of other phosphatases at concentrations up to 100 pM.
[6] This remarkable selectivity underscores the advantage of targeting allosteric sites.

Experimental Protocols for Selectivity Profiling

The determination of the selectivity profile of a phosphatase inhibitor involves a series of
biochemical assays. The general workflow for such an analysis is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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